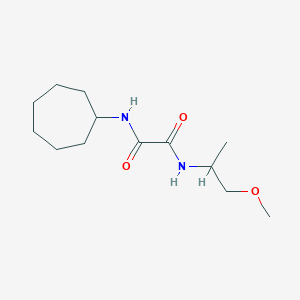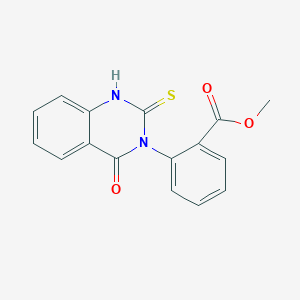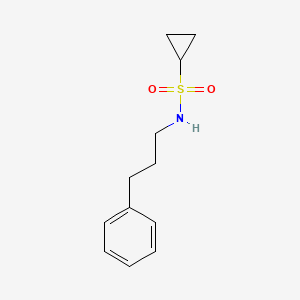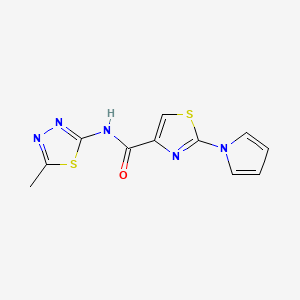
N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide (N-CME) is an amide compound that has been found to have various applications in scientific research. N-CME is a versatile compound that can be used in a variety of experiments, including those involving biochemical and physiological processes.
科学的研究の応用
N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide has been found to have various applications in scientific research. It has been used in the synthesis of novel compounds, such as N-alkyl-N-(1-methoxypropan-2-yl)ethanediamides, which have been found to have potential applications in drug delivery systems. N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide has also been used in studies involving the inhibition of enzymes, such as tyrosinase and lipoxygenase. In addition, N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide has been used in studies investigating the effects of various compounds on cell proliferation and cell death.
作用機序
The mechanism of action of N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as tyrosinase and lipoxygenase. In addition, it is thought that the compound may act as a modulator of cell proliferation and cell death.
Biochemical and Physiological Effects
N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide has been found to have various effects on biochemical and physiological processes. In studies involving the inhibition of tyrosinase and lipoxygenase, N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide has been found to be effective in reducing the activity of these enzymes. In addition, N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide has been found to be effective in modulating cell proliferation and cell death.
実験室実験の利点と制限
N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide has several advantages when used in lab experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. In addition, N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide has been found to be effective in inhibiting enzymes, modulating cell proliferation and cell death, and synthesizing novel compounds. However, there are some limitations to using N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide in lab experiments. For example, the compound is not water-soluble, making it difficult to use in aqueous solutions. In addition, N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide is not as effective in inhibiting enzymes as other compounds, such as tyrosinase inhibitors.
将来の方向性
There are several potential future directions for research involving N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide. One potential direction is to further investigate the compound’s effects on biochemical and physiological processes, such as its ability to modulate cell proliferation and cell death. In addition, further research could be done to investigate the compound’s ability to inhibit enzymes, such as tyrosinase and lipoxygenase. Another potential direction is to investigate the potential applications of N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide in drug delivery systems and other medical applications. Finally, further research could be done to investigate the potential applications of N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide in other areas, such as agriculture and food production.
合成法
N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide can be synthesized through a two-step method. The first step involves the condensation of cycloheptanone and 1-methoxypropan-2-yl ethanediamine. This reaction yields the intermediate N-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamine. The second step involves the reaction of the intermediate with thionyl chloride, which results in the formation of N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide.
特性
IUPAC Name |
N-cycloheptyl-N'-(1-methoxypropan-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-10(9-18-2)14-12(16)13(17)15-11-7-5-3-4-6-8-11/h10-11H,3-9H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWUFDRYEZHJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NC1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cycloheptyl-N2-(1-methoxypropan-2-yl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-1-(ethanesulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B6580106.png)

![6-bromo-3-[1-(4-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B6580114.png)
![3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6580116.png)
![3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea](/img/structure/B6580129.png)
![1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6580130.png)
![N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B6580136.png)
![N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6580141.png)
![1-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6580149.png)
![3-cyclopropyl-1-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B6580161.png)
![3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea](/img/structure/B6580164.png)

